molecular formula C10H8BrClN2O2 B8649161 Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1597771-07-7

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B8649161
Key on ui cas rn: 1597771-07-7
M. Wt: 303.54 g/mol
InChI Key: FJAGWNVPTDFXSP-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

A mixture of 3-bromo-5-chloropyridin-2-amine (1.0 g), potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate (2.27 g), sulfuric acid (0.334 mL) and ethanol (20 mL) was heated with reflux overnight. The solvent was evaporated under reduced pressure, the residue was neutralized with saturated aqueous sodium bicarbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane), and the obtained solid was recrystallized from ethyl acetate/hexane to give the title compound (0.84 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0.334 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.Cl[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][O-].[K+].S(=O)(=O)(O)O>C(O)C>[Br:1][C:2]1[C:3]2[N:4]([C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:9]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)Cl)N
Name
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
Quantity
2.27 g
Type
reactant
Smiles
ClC(=C[O-])C(=O)OCC.[K+]
Name
Quantity
0.334 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
the obtained solid was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C=C(C1)Cl)C(=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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